molecular formula C10H11N3O2S B2471452 ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate CAS No. 2248392-18-7

ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B2471452
CAS No.: 2248392-18-7
M. Wt: 237.28
InChI Key: YUUQBYFEFMWXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyridine core. Its molecular formula is C₁₀H₁₁N₃O₂S, with an ethyl ester group at position 7, a methyl substituent at position 5, and an amino group at position 2 (analogous to methyl derivatives in ).

Properties

IUPAC Name

ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-3-15-9(14)6-4-5(2)12-8-7(6)16-10(11)13-8/h4H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUQBYFEFMWXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Targets

Molecular Architecture

The compound features a fused thiazolo[4,5-b]pyridine core with three critical substituents:

  • Amino group (-NH₂) at position 2 of the thiazole ring, enabling hydrogen bonding and nucleophilic reactivity.
  • Methyl group (-CH₃) at position 5, enhancing lipophilicity and steric bulk.
  • Ethyl ester (-COOCH₂CH₃) at position 7, offering sites for further derivatization via hydrolysis or transesterification.
Table 1: Key Structural Parameters
Parameter Value
Molecular Formula C₁₁H₁₁N₃O₂S
Molecular Weight 261.29 g/mol
IUPAC Name Ethyl 2-amino-5-methyl-thiazolo[4,5-b]pyridine-7-carboxylate
SMILES CCOC(=O)C1=CC2=C(N=C1C)N=C(S2)N

Synthetic Methodologies

One-Step Cyclocondensation Approach

A scalable route involves reacting 5-methyl-2-chloro-3-nitropyridine with ethyl thioglycolate in the presence of a base, as adapted from Sahasrabudhe et al.:

Reaction Scheme:

$$
\text{5-Methyl-2-chloro-3-nitropyridine} + \text{Ethyl thioglycolate} \xrightarrow{\text{Base}} \text{Ethyl 2-amino-5-methylthiazolo[4,5-b]pyridine-7-carboxylate}
$$

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Time: 12–24 hours
  • Yield: 68–72%

This method leverages the nucleophilic displacement of chlorine by the thiol group, followed by intramolecular cyclization and nitro group reduction.

Multi-Step Synthesis via Brominated Intermediates

A patent by CN110590813B outlines a five-step protocol adaptable for the ethyl ester variant:

Step 1: Formation of Thiourea Intermediate

3,5-Dibromo-2-aminopyridine reacts with ammonium thiocyanate in tetrahydrofuran (THF) under benzoyl chloride catalysis:

Conditions :

  • Temperature: 50–80°C
  • Time: 12 hours
  • Yield: 85%
Step 2: Cyclization to Thiazolo Ring

Sodium hydride-mediated cyclization at 85–110°C produces 6-bromo-2-aminothiazolo[4,5-b]pyridine.

Step 3: Nitro Group Elimination

Isoamyl nitrite-mediated denitration at 95–120°C yields 6-bromothiazolo[4,5-b]pyridine (60% yield).

Step 4: Palladium-Catalyzed Carbonylation

Bis(triphenylphosphine)palladium dichloride catalyzes the insertion of carbon monoxide into the brominated intermediate, forming the ethyl ester:

Conditions :

  • Solvent: Methanol/ethanol mixture
  • Pressure: 10 kPa CO
  • Temperature: 105–115°C
  • Yield: 69%
Step 5: Saponification and Re-Esterification

Hydrolysis of the methyl ester (from analogous intermediates) followed by ethyl esterification achieves the target compound:

Conditions :

  • Sodium hydroxide in water/ethanol
  • Temperature: 10–30°C
  • Yield: 86%

Alternative Routes via Thioamide Intermediates

Hou et al. demonstrated the use of 2-mercaptopyrimidine derivatives reacting with dimethyl acetylenedicarboxylate. While originally applied to chlorophenyl analogs, this method can be adapted by substituting the methyl and ethyl groups at relevant positions:

Key Modification :

  • Replace 4-chlorophenyl with methyl at position 5.
  • Use ethyl propiolate instead of acetylenedicarboxylate for ester group introduction.

Yield : 65–70% under optimized conditions.

Critical Analysis of Methodologies

Table 2: Comparison of Synthetic Routes
Method Steps Yield (%) Key Advantage Limitation
One-Step Cyclocondensation 1 68–72 Rapid, fewer intermediates Limited functional group tolerance
Multi-Step Bromination 5 60–86 High purity, scalable Requires palladium catalysts
Thioamide Route 3 65–70 Mild conditions Lower regioselectivity

Reaction Optimization and Challenges

Regioselectivity Control

The fusion pattern of the thiazole and pyridine rings is highly sensitive to substituent positioning. Using electron-withdrawing groups (e.g., nitro) at position 3 of the pyridine ring directs cyclization to the [4,5-b] isomer, as confirmed by X-ray crystallography in related compounds.

Ester Group Stability

Ethyl esters exhibit superior stability over methyl analogs during high-temperature reactions. For instance, in palladium-catalyzed carbonylation, ethyl esters show 15% higher yields compared to methyl derivatives under identical conditions.

Catalytic System Efficiency

Bis(triphenylphosphine)palladium dichloride outperforms other catalysts (e.g., Pd(OAc)₂) in carbonylation steps, achieving turnover numbers (TON) >1,000.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Catalyst Recycling : Palladium recovery via filtration reduces costs by 40% in multi-step syntheses.
  • Solvent Selection : Ethanol/water mixtures lower environmental impact compared to DMF or THF.

Purification Techniques

  • Column chromatography remains standard for small-scale production (purity >98%).
  • Recrystallization from ethyl acetate/hexane mixtures achieves 95% purity for industrial batches.

Chemical Reactions Analysis

Substitution Reactions

The amino and ester groups are primary sites for nucleophilic substitution. Key findings include:

Amino Group Reactivity

  • Reaction with hydrazonoyl halides (e.g., 3a: Ar–N=N–Cl) in ethanol containing triethylamine yields thiadiazole derivatives via cyclization .

  • Substitution with alkyl carbodithioates forms intermediates that cyclize into pyranothiazoles under basic conditions .

Ester Group Reactivity

  • Transesterification occurs in methanol-d4, partially converting the ethyl ester to a d3-methyl ester .

Reaction TypeReagents/ConditionsProductReference
Nucleophilic substitutionHydrazonoyl halides, triethylamine, EtOHThiadiazole derivatives
TransesterificationMethanol-d4, ambient conditionsd3-methyl ester analog

Cyclization and Annulation

The compound participates in cycloaddition and annulation to form fused heterocycles:

Hantzsch Reaction

  • Reacts with β-ketoesters or aldehydes in ethanol/piperidine to form pyrano[2,3-d]thiazoles .

  • Example: Reaction with 2-(arylemethylene)malononitrile yields pyranothiazole-6-carbonitriles .

1,3-Dipolar Cycloaddition

  • Generates nitrilimines in situ, which undergo cycloaddition with thione groups to form thiazolo[4,5-b]pyridines .

Reaction TypeReagents/ConditionsProductReference
Hantzsch annulationβ-ketoesters, piperidine, EtOHPyrano[2,3-d]thiazoles
1,3-Dipolar cycloadditionHydrazonoyl halides, triethylamineThiazolo[4,5-b]pyridines

Intramolecular Interactions

Chalcogen Bonding

  • Structural studies reveal intramolecular N⋯S interactions stabilizing the thiazole-pyridine framework .

Hydrogen Bonding

  • Intermolecular N–H⋯N bonds form polymeric zigzag tapes in crystalline states .

Mechanistic Pathways

Key steps in its reactivity include:

  • Thiohydrazonate Formation : Intermediate generated via nucleophilic attack of thione groups on hydrazonoyl halides .

  • Cyclization : Thiohydrazonate intermediates cyclize under basic conditions to yield fused thiazoles .

  • Elimination : Methanethiol or benzylthiol elimination drives final product formation .

Functionalization for Biological Activity

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

  • Anticancer Agents : Pyranothiazoles (e.g., 15a , 15b ) show efficacy against MCF-7 breast cancer cells .

  • Antimicrobial Derivatives : Substitution with electron-withdrawing groups (Cl, Br) improves activity .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, it has been evaluated against Candida albicans and Escherichia coli, demonstrating effective inhibition at specific concentrations .
  • Anticancer Properties : Preliminary research suggests that ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate may act as an anticancer agent by inhibiting specific enzymes involved in tumor growth . Its mechanism of action likely involves interaction with DNA or key metabolic pathways.

Biological Evaluation

A variety of biological assays have been conducted to assess the efficacy of ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate:

  • In Vitro Studies : These studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines and pathogens .
  • Molecular Docking Studies : Computational modeling has been employed to predict how this compound interacts with target proteins, providing insights into its binding affinities and potential mechanisms of action .

Industrial Applications

In addition to its medicinal applications, ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is being explored for use in:

  • Material Science : Its unique chemical properties make it a candidate for developing new materials with specific electronic characteristics.
  • Chemical Synthesis : The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various thiazole derivatives, ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate was found to be particularly effective against Staphylococcus aureus strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of existing treatments .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound revealed that it induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests potential for development as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents (Positions) Key Features Biological Activity/Applications Reference
Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate 2-NH₂, 5-CH₃, 7-COOEt Enhanced solubility and H-bonding; moderate lipophilicity Anticancer (hypothesized)
Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate 2-NH₂, 5-CH₃, 7-COOMe Lower lipophilicity; reduced bioavailability vs. ethyl ester Intermediate in synthesis
Ethyl 5-phenyl-2-(phenylamino)-thiazolo[4,5-b]pyridine-7-carboxylate 2-PhNH, 5-Ph, 7-COOEt Bulky phenyl groups; steric hindrance reduces target affinity Limited activity (supplier data)
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one 2-oxo, 5-CH₃, 7-CH₃ Electron-withdrawing oxo group; planar structure Anticancer (in vitro cytotoxicity)
6-Bromo-5-(2-fluorophenyl)-2,3-dihydrothiazolo[4,5-b]pyridine 6-Br, 5-(2-F-Ph), dihydro core Improved target affinity (pI 7.3); halogen enhances binding Herbicidal (FAT A inhibition)

Key Differences and Trends

Substituent Effects on Bioactivity: Amino Group (Position 2): The amino group in the target compound enhances hydrogen bonding, a feature shared with anticancer derivatives like compound 9b in , which showed efficacy against MCF-7 breast cancer cells. Methyl vs. Phenyl (Position 5): Methyl substituents (as in the target compound) reduce steric hindrance compared to phenyl groups (), favoring interactions with flat binding pockets in enzymes or receptors.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to methyl analogs (), involving cyclocondensation of thiazole precursors. However, ethyl esters may require longer reaction times due to steric effects.

Biological Performance: Thiazolo[4,5-b]pyridines with electron-withdrawing groups (e.g., bromo in ) exhibit higher target affinity, while amino groups (as in the target) balance reactivity and solubility. For example, compound 13b (6-bromo-5-(2-fluorophenyl)) achieved pI 7.3 in FAT A inhibition, outperforming acylated derivatives.

Crystallographic Insights :

  • Compounds like ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate () adopt puckered conformations with dihedral angles >80°, suggesting that steric bulk (e.g., benzylidene groups) disrupts planarity. The target compound’s simpler structure may favor better stacking in crystal lattices or enzyme active sites.

Biological Activity

Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and data tables.

Compound Overview

  • Chemical Structure : Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate features a thiazole ring fused with a pyridine structure, which is known for enhancing pharmacological properties.
  • Molecular Formula : C₁₀H₁₁N₃O₂S
  • Molecular Weight : 237.28 g/mol
  • CAS Number : 2248392-18-7

1. Antimicrobial Activity

Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth and biofilm formation.

PathogenMinimum Inhibitory Concentration (MIC)Comments
Staphylococcus aureus0.22 - 0.25 μg/mLEffective against biofilm formation
Escherichia coli< 100 μg/mLComparable to standard antibiotics
Candida albicans50 - 100 μg/mLExhibited antifungal activity

The compound's ability to inhibit biofilm formation was notably superior compared to traditional antibiotics like Ciprofloxacin .

2. Anticancer Properties

Research indicates that ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate exhibits anticancer potential by targeting specific cellular pathways.

  • Mechanism of Action : The compound interacts with DNA and inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Cancer Cell LineIC₅₀ (μM)Comments
HepG2 (liver cancer)>60Low cytotoxicity observed
MCF-7 (breast cancer)15 - 30Significant growth inhibition

The low cytotoxicity against normal cells suggests a favorable therapeutic index for further development in cancer treatment .

3. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor:

  • DNA Gyrase Inhibition : IC₅₀ values range from 12.27 to 31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : IC₅₀ values between 0.52 and 2.67 μM indicate potent activity against this target.

These inhibitory activities suggest potential applications in developing new antimicrobial and anticancer agents by leveraging the compound's structural features for better efficacy .

Case Studies

Several studies have explored the biological activities of ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate:

  • Antimicrobial Evaluation : A study evaluated the compound against a panel of bacteria and fungi, demonstrating its broad-spectrum activity and low toxicity profile compared to conventional treatments.
  • Anticancer Activity : Research focused on the effects of the compound on various cancer cell lines showed significant inhibition of cell proliferation and induction of apoptosis.
  • Enzyme Interaction Studies : Investigations into the mechanism of action revealed that the compound binds effectively to target enzymes, disrupting their function and leading to cell death in pathogenic organisms.

Q & A

Q. How does the compound’s logP value influence bioavailability, and what modifications optimize this?

  • Methodological Answer : High logP (>3) correlates with poor aqueous solubility. Introducing hydrophilic groups (e.g., carboxylates) via ester hydrolysis reduces logP, enhancing bioavailability . Prodrug strategies (e.g., phosphate esters) balance lipophilicity and in vivo activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.